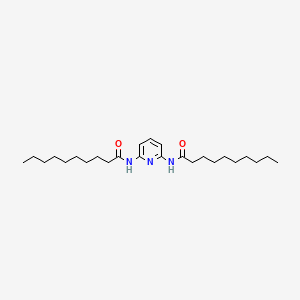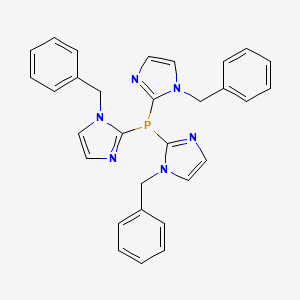
2,2',2''-Phosphanetriyltris(1-benzyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-benzyl-1H-imidazole-2-yl)phosphine is a complex organic compound that features a phosphine core bonded to three 1-benzyl-1H-imidazole-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-benzyl-1H-imidazole-2-yl)phosphine typically involves the reaction of phosphine precursors with 1-benzyl-1H-imidazole-2-yl derivatives. One common method includes the use of a phosphine chloride, which reacts with the imidazole derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: While specific industrial production methods for Tris(1-benzyl-1H-imidazole-2-yl)phosphine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tris(1-benzyl-1H-imidazole-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Scientific Research Applications
Tris(1-benzyl-1H-imidazole-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-organic frameworks (MOFs) and as a stabilizing agent for metal catalysts.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Tris(1-benzyl-1H-imidazole-2-yl)phosphine exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphine and imidazole groups can donate electron density to metal centers, stabilizing them and facilitating various catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable ligand in catalysis.
Comparison with Similar Compounds
Tris(1H-imidazole-2-yl)phosphine: Lacks the benzyl substituents, which can affect its solubility and reactivity.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains phenyl groups, which can enhance its stability and electronic properties.
Uniqueness: Tris(1-benzyl-1H-imidazole-2-yl)phosphine is unique due to the presence of benzyl groups, which can influence its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
799248-20-7 |
|---|---|
Molecular Formula |
C30H27N6P |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
tris(1-benzylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C30H27N6P/c1-4-10-25(11-5-1)22-34-19-16-31-28(34)37(29-32-17-20-35(29)23-26-12-6-2-7-13-26)30-33-18-21-36(30)24-27-14-8-3-9-15-27/h1-21H,22-24H2 |
InChI Key |
KOKQWXYIEBIGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2P(C3=NC=CN3CC4=CC=CC=C4)C5=NC=CN5CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
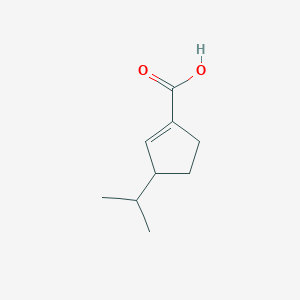
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
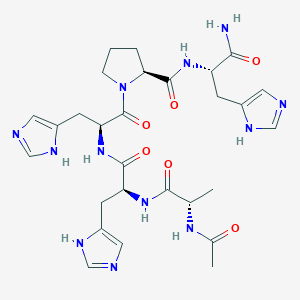
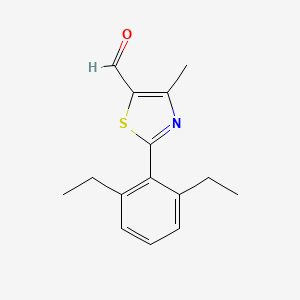
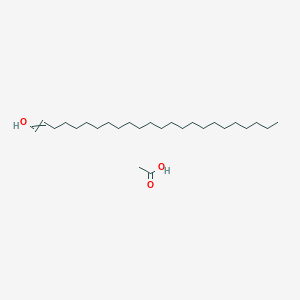
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

